Ethyl 4-Nitrophenyl P-ethylphosphonate

Übersicht

Beschreibung

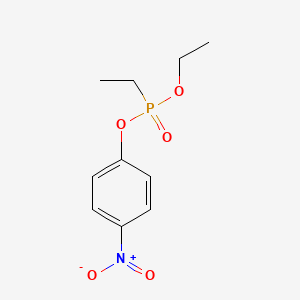

P-Nitrophenyl-O-ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H14NO5P. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrophenyl group, an ethyl group, and an ethylphosphonate moiety, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von O-Ethyl-Ethylphosphonat-4-Nitrophenyl beinhaltet typischerweise die Reaktion von 4-Nitrophenol mit Diethylphosphit in Gegenwart einer Base wie Natriumhydrid. Die Reaktion verläuft über eine nucleophile Substitution, was zur Bildung des gewünschten Produkts führt. Die Reaktionsbedingungen umfassen oft das Erhitzen der Reaktanten unter Rückfluss in einem geeigneten Lösungsmittel, wie z. B. Tetrahydrofuran, über mehrere Stunden .

Industrielle Produktionsverfahren

Die industrielle Produktion von O-Ethyl-Ethylphosphonat-4-Nitrophenyl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

O-Ethyl-Ethylphosphonat-4-Nitrophenyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Es reagiert mit Nucleophilen, wie z. B. anionischen Nucleophilen, in Mikroemulsionssystemen, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden verwendet, und die Reaktionen werden oft in organischen Lösungsmitteln wie Tetrahydrofuran durchgeführt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Hydrolysis : Under acidic or basic conditions, it hydrolyzes to yield phosphonic acid derivatives.

- Nucleophilic Substitution : The compound reacts with various nucleophiles to form substituted products .

Scientific Research Applications

Ethyl 4-Nitrophenyl P-ethylphosphonate is primarily recognized for its role as a reversible inhibitor of cholinesterase enzymes. This inhibition affects neurotransmission by increasing acetylcholine levels in synaptic clefts, which can lead to various physiological effects.

Applications in Chemistry

- Reagent in Organic Synthesis : It serves as a precursor for synthesizing other organophosphorus compounds .

- Study of Reaction Mechanisms : Research has focused on its interactions with nucleophiles, providing insights into its behavior in different chemical contexts .

Applications in Biology

- Cholinesterase Inhibition : Its ability to inhibit cholinesterase makes it a candidate for studying cholinergic systems and their disorders. This property has implications for developing treatments for conditions like glaucoma .

- Enzyme Inhibition Studies : this compound's interactions with cholinergic receptors suggest potential therapeutic applications related to cholinergic dysregulation .

Applications in Medicine

- Therapeutic Research : The compound is being explored for its potential use in therapies targeting cholinergic pathways, particularly for neurological disorders .

- Pesticide Development : Its enzyme inhibition properties are being investigated for developing new pesticides that target similar pathways in pests .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

Case Studies

-

Cholinesterase Inhibition Study :

A study demonstrated that this compound effectively inhibited cholinesterase activity in vitro, leading to increased acetylcholine levels. This suggests potential therapeutic applications in treating diseases characterized by cholinergic dysfunction . -

Pesticide Development Research :

Research indicated that this compound could serve as a prototype for new pesticide formulations targeting cholinergic pathways in agricultural pests. Its ability to inhibit specific enzymes offers a strategic advantage in pest control strategies .

Wirkmechanismus

P-Nitrophenyl-O-ethyl ethylphosphonate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The inhibition is often irreversible, making it a potent inhibitor .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-p-Nitrophenyl-Phenylphosphonothioat: Ähnlich in der Struktur, enthält aber ein Schwefelatom anstelle eines Sauerstoffatoms.

Ethyl-p-Nitrophenyl-Benzolthionophosphonat: Eine weitere verwandte Verbindung mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

O-Ethyl-Ethylphosphonat-4-Nitrophenyl ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Seine Fähigkeit, als starker Cholinesterase-Inhibitor zu wirken, unterscheidet es von anderen ähnlichen Verbindungen, was es sowohl in der Forschung als auch in industriellen Anwendungen wertvoll macht .

Biologische Aktivität

Ethyl 4-nitrophenyl P-ethylphosphonate (ENPEP) is an organophosphorus compound recognized for its biological activity, particularly as a reversible inhibitor of cholinesterase enzymes. This article explores its biological activity, mechanisms of action, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

ENPEP has the molecular formula CHNOP and features both ethyl and nitro functional groups. Its structure contributes to its reactivity and biological activity, particularly in cholinergic signaling pathways.

ENPEP primarily functions as a cholinesterase inhibitor , which has significant implications for neurotransmission. Cholinesterases are crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting these enzymes, ENPEP can lead to increased levels of acetylcholine in synaptic clefts, which may result in cholinergic overstimulation and various neurological effects .

Effects on Cholinergic Signaling

The inhibition of cholinesterase by ENPEP affects both presynaptic and postsynaptic cholinergic receptors, suggesting a broader influence on cholinergic signaling pathways. This mechanism can potentially lead to symptoms associated with cholinergic toxicity, including muscle spasms, respiratory distress, and other neurological disturbances.

Case Studies

- Neurotoxic Effects : Research has indicated that ENPEP exhibits delayed neurotoxic effects typical of some organophosphorus compounds. In studies involving animal models, the phosphorylation of specific sites in nervous tissue was observed shortly after dosing, leading to long-term neurotoxic outcomes .

- Reactivation Studies : Studies have focused on the reactivation of erythrocyte cholinesterase inhibited by ENPEP using oximes. These investigations highlight the potential for therapeutic interventions following exposure to organophosphorus compounds .

- Comparative Toxicity : ENPEP has been compared with other organophosphorus compounds in terms of its inhibitory potency on cholinesterases. For instance, it was found to be less potent than diethyl 4-nitrophenyl phosphate but more effective than simpler organophosphate structures .

Applications

Given its biological activity, ENPEP is being explored for various applications:

- Pesticide Development : Due to its ability to inhibit cholinesterase, ENPEP may serve as a prototype for developing new pesticides targeting cholinergic pathways in pests.

- Therapeutic Research : The compound's interactions with cholinergic systems make it a candidate for studying treatments for conditions related to cholinergic dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between ENPEP and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

Eigenschaften

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUJMEYKYHETBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048843 | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-71-4 | |

| Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.